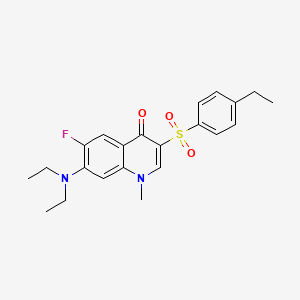

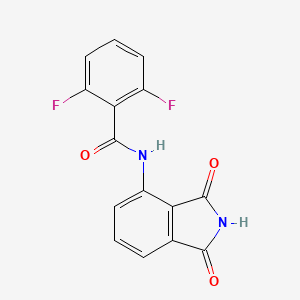

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

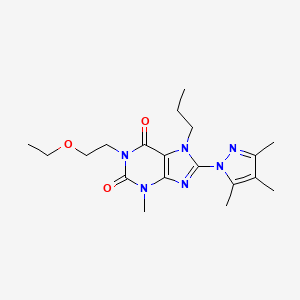

“N-(1,3-dioxoisoindolin-4-yl)acetamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

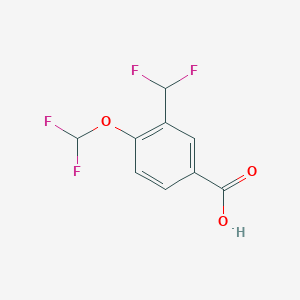

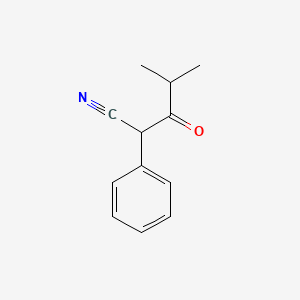

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied, but specific details about “N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide” are not available .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been studied .Aplicaciones Científicas De Investigación

Anticancer Activity

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide derivatives have been investigated for their potential as anticancer agents. Researchers have synthesized these compounds using green and eco-friendly methods, often employing water as a solvent . Their anti-proliferative evaluation has shown promising results, making them plausible candidates for further research in cancer therapy .

Anti-Inflammatory Properties

Phthalimide derivatives, including N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide, exhibit anti-inflammatory activity . These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation.

Immunomodulation

Phthalimides have been explored as immunomodulators . N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide could potentially influence immune responses, which is crucial for various diseases.

Angiogenesis Inhibition

Angiogenesis inhibitors play a vital role in cancer treatment. Some phthalimide derivatives, including our compound of interest, have demonstrated angiogenesis inhibition properties . This effect could help suppress tumor growth by limiting blood vessel formation.

Antimicrobial Activity

While specific studies on N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide’s antimicrobial activity are scarce, phthalimide derivatives have shown promise as antimycobacterial agents . Further investigations could reveal its potential in combating infectious diseases.

Analgesic Effects

Phthalimide derivatives, including N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide, have been associated with analgesic properties . Understanding their mechanisms of action could contribute to pain management strategies.

Mecanismo De Acción

Target of Action

The primary target of the compound N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is the tumor necrosis factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide interacts with TNF-α at a molecular level, inhibiting its function . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide, showed the highest molecular binding energy, indicating a strong interaction with TNF-α .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide with TNF-α affects the inflammatory cascade controlled by this cytokine . This leads to downstream effects such as the inhibition of angiogenesis, reduction of inflammation, and modulation of immune responses .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its anti-proliferative effects .

Result of Action

The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide’s action include effective cytotoxicity against MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against these cells .

Action Environment

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide and its derivatives was performed in water, an environmentally friendly solvent .

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O3/c16-8-4-2-5-9(17)12(8)15(22)18-10-6-1-3-7-11(10)14(21)19-13(7)20/h1-6H,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSPHNBLQKFSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC=C3F)F)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)

![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)